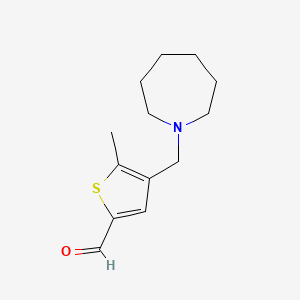

4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde

Description

4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a seven-membered azepane ring substituted at the 4-position of the thiophene core. The azepane moiety introduces conformational flexibility, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

4-(azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-11-12(8-13(10-15)16-11)9-14-6-4-2-3-5-7-14/h8,10H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPWYPAENGDKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=O)CN2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde typically involves the reaction of 5-methylthiophene-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or toluene.

Catalyst: Lewis acids such as boron trifluoride etherate can be used to facilitate the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carboxylic acid.

Reduction: 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-methanol.

Substitution: 4-(Azepan-1-ylmethyl)-5-bromothiophene-2-carbaldehyde (bromination product).

Scientific Research Applications

4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The target compound’s uniqueness lies in its azepan-1-ylmethyl substituent at the 4-position of the thiophene ring. Below is a comparison with analogous compounds:

Physicochemical Properties

- Electronic Effects: Electron-donating groups (e.g., azepane, diphenylamino in 6b) enhance electron density at the aldehyde group, increasing susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups (e.g., chloro-pyrazole) may stabilize the aldehyde .

- Thermal Stability: Bulkier substituents (e.g., bis(diphenylamino)phenyl in 6b) correlate with lower melting points (75–80°C) compared to simpler analogs, likely due to reduced crystallinity .

Critical Discussion of Limitations and Contradictions

- Data Gaps : Direct characterization data (e.g., NMR, FT-IR) for the target compound are absent in the evidence, necessitating extrapolation from analogs.

- Contradictions : reports high yields (80–85%) for bis-arylthiophenes, whereas simpler analogs (e.g., 4-chloropyrazole derivative) lack synthetic details, complicating direct comparisons .

Biological Activity

4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is believed to involve interaction with various cellular targets, including enzymes and receptors. This interaction may modulate critical biochemical pathways, although the precise molecular targets remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting it could be developed into a therapeutic agent for treating infections.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the compound's efficacy against different cancer cell lines, it was found that:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

- A549 Cells : IC50 = 10 µM

These results suggest that the compound is particularly effective against lung cancer cells (A549), warranting further investigation into its mechanism of action and potential therapeutic applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Research Findings and Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Preliminary findings indicate that it may also exhibit anti-inflammatory and antioxidant properties, which could enhance its therapeutic profile.

Future Directions :

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and safety profile.

- Mechanistic Studies : Investigating specific molecular targets and pathways influenced by the compound.

- Formulation Development : Exploring suitable formulations for enhancing bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : A typical synthesis involves multi-step functionalization of the thiophene core. For example, alkylation of the azepane moiety can be achieved using a Buchwald-Hartwig coupling or nucleophilic substitution, followed by formylation via Vilsmeier-Haack conditions. Optimization requires adjusting catalysts (e.g., Pd(OAc)₂ for coupling) and temperature gradients to stabilize intermediates. Full characterization (NMR, IR, mass spectrometry) is critical to confirm purity and structure .

- Key Data : Reference yields range from 45–68% for analogous thiophene-carbaldehyde derivatives, depending on solvent polarity and catalyst loading .

Q. How should researchers address discrepancies in NMR data between synthesized batches of this compound?

- Methodological Answer : Contradictions in / NMR peaks (e.g., shifts in azepane methylene protons or thiophene aldehyde signals) may arise from residual solvents, stereochemical impurities, or tautomerism. Use deuterated solvents (DMSO-d₆ or CDCl₃) for consistency, and compare with literature data for analogous structures (e.g., 5-methylthiophene-2-carbaldehyde derivatives). HSQC/HMBC experiments can resolve ambiguous assignments .

Q. What analytical techniques are essential for validating the purity of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity. Cross-validate with elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS). For example, a deviation >0.3% in elemental composition suggests unreacted precursors or byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to assess charge transport behavior. For instance, the electron-withdrawing aldehyde group lowers LUMO energy, enhancing n-type semiconductor potential. Validate with experimental UV-Vis and cyclic voltammetry data .

- Example Data : For similar thiophene-carbaldehydes, computed HOMO-LUMO gaps of 3.2–3.5 eV correlate with optical bandgaps measured at 3.1–3.4 eV .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols: use DMSO stocks (<0.1% v/v to avoid cytotoxicity) and include positive controls (e.g., doxorubicin for cytotoxicity assays). Meta-analysis of SAR studies on azepane-thiophene hybrids can identify critical substituent effects .

Q. How does crystallography elucidate the supramolecular packing of this compound, and what implications does this have for solid-state properties?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···O hydrogen bonds between aldehyde groups and azepane methylenes). Such packing can influence solubility and melting behavior. For example, π-stacking in thiophene derivatives enhances thermal stability .

- Structural Insight : A related crystal structure (CCDC 1016303) shows helical supramolecular chains via C–H···S interactions, stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.